3,5-dibromo-N'-hydroxy-4-methoxybenzenecarboximidamide
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Overview
Description
3,5-Dibromo-N’-hydroxy-4-methoxybenzenecarboximidamide is an organic compound with the molecular formula C8H8Br2N2O2 and a molecular weight of 323.97 g/mol . This compound is characterized by the presence of bromine atoms at the 3 and 5 positions, a hydroxy group at the N’ position, and a methoxy group at the 4 position on the benzene ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-N’-hydroxy-4-methoxybenzenecarboximidamide typically involves the bromination of 4-methoxybenzenecarboximidamide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions. The hydroxy group is introduced through a subsequent reaction, often involving hydroxylamine or similar reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and hydroxylation processes. These processes are optimized for yield and purity, often using catalysts and specific reaction conditions to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-N’-hydroxy-4-methoxybenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different products.
Substitution: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can replace the bromine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives .
Scientific Research Applications
3,5-Dibromo-N’-hydroxy-4-methoxybenzenecarboximidamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 3,5-dibromo-N’-hydroxy-4-methoxybenzenecarboximidamide involves its interaction with specific molecular targets. The bromine atoms and functional groups on the benzene ring play a crucial role in its reactivity and biological activity. The compound may interact with enzymes and receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-methoxybenzamidoxime: Similar structure but with an oxime group instead of a hydroxy group.
3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde: Contains an aldehyde group instead of a carboximidamide group.
3,5-Dibromo-4-hydroxybenzoic acid: Similar bromination pattern but with a carboxylic acid group.
Uniqueness
3,5-Dibromo-N’-hydroxy-4-methoxybenzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3,5-dibromo-N'-hydroxy-4-methoxybenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2N2O2/c1-14-7-5(9)2-4(3-6(7)10)8(11)12-13/h2-3,13H,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCMGKXESJFOMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C(=NO)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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